Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that features a benzothiazole ring fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the condensation of 4-bromo-1,3-benzothiazole-2-amine with methyl 4-isocyanatobenzoate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the benzothiazole ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzothiazole derivatives.
Hydrolysis: 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential anti-tubercular and anti-cancer agents.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Material Science: Utilized in the development of fluorescent materials and imaging reagents.
Industrial Applications: Employed as a precursor in the synthesis of various bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, thereby interfering with metabolic pathways essential for cell survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromobenzoate
- Methyl 4-iodobenzoate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to the presence of both a benzothiazole ring and a benzoate ester in its structure. This dual functionality allows it to exhibit a wide range of biological activities and makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c1-22-15(21)10-7-5-9(6-8-10)14(20)19-16-18-13-11(17)3-2-4-12(13)23-16/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSBKNZZWZTMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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